molecular formula C15H13N3OS B2754737 (2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide CAS No. 1327178-91-5

(2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide

Cat. No.: B2754737
CAS No.: 1327178-91-5
M. Wt: 283.35
InChI Key: NSYHJCOVCCWGSI-NTUHNPAUSA-N
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Description

(2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide: is an organic compound characterized by its complex structure, which includes a cyano group, a methylphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: This can be achieved through a Knoevenagel condensation reaction between 4-methylbenzaldehyde and cyanoacetamide in the presence of a base such as piperidine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving 4-methylthiosemicarbazide and α-haloketones under acidic conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: This method enhances the efficiency and scalability of the reaction.

    Catalyst Optimization: Using catalysts such as Lewis acids to improve yield and selectivity.

    Purification Techniques: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Used in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acrylamide: Lacks the additional methyl group on the thiazole ring.

    (2E)-2-cyano-3-phenyl-N-(4-methyl-1,3-thiazol-2-yl)acrylamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both the cyano group and the thiazole ring in (2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide imparts unique chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. This makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-3-5-12(6-4-10)7-13(8-16)14(19)18-15-17-11(2)9-20-15/h3-7,9H,1-2H3,(H,17,18,19)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYHJCOVCCWGSI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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